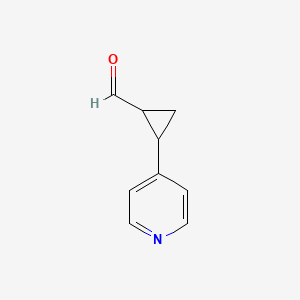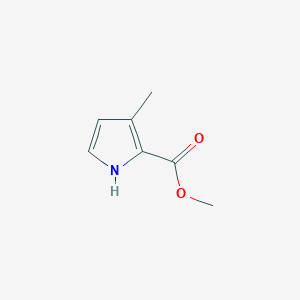
Methyl 3-methyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2 . It is also known by other names such as “METHYL 3-METHYL-1H-PYRROLE-2-CARBOXYLATE” and "methyl 3-methylpyrrole-2-carboxylate" .
Synthesis Analysis
A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters was reported . The best reaction conditions resulted in an optimum yield of 92% . The effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation were evaluated .Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-1H-pyrrole-2-carboxylate” can be represented by the InChI string:InChI=1S/C7H9NO2/c1-5-3-4-8-6 (5)7 (9)10-2/h3-4,8H,1-2H3 . The Canonical SMILES representation is CC1=C (NC=C1)C (=O)OC . Chemical Reactions Analysis
The synthesis of pyrrole esters involves various chemical reactions. For instance, the enzymatic synthesis of pyrrole esters involves transesterification . The reaction conditions were optimized to achieve the highest yield .Physical And Chemical Properties Analysis
“Methyl 3-methyl-1H-pyrrole-2-carboxylate” has a molecular weight of 139.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 139.063328530 g/mol .Safety And Hazards
The safety data sheet for a similar compound, “Methyl 1H-pyrrole-2-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
IUPAC Name |
methyl 3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-6(5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBQAWKPLZMZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640610 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40611-69-6 | |
| Record name | Methyl 3-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)
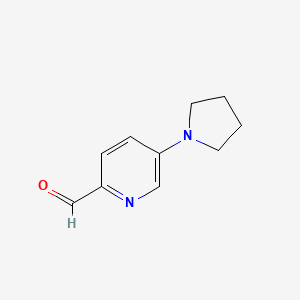
![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)
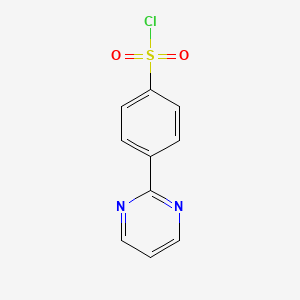
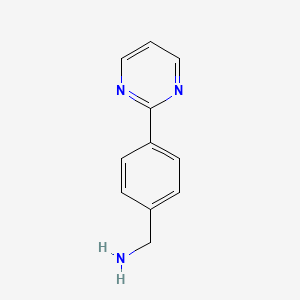
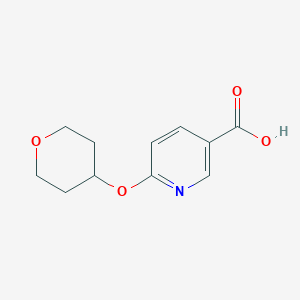
![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)
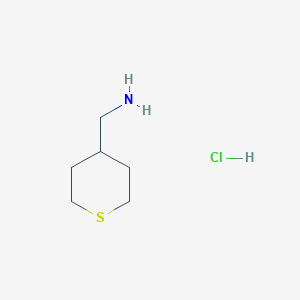
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)
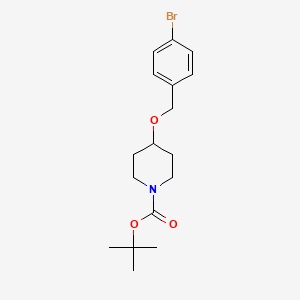
![[1-(2-Furylmethyl)piperid-4-yl]methanol](/img/structure/B1325053.png)
